molecular formula C15H16ClN3OS B2989181 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide CAS No. 338780-06-6

2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide

Cat. No. B2989181
CAS RN: 338780-06-6
M. Wt: 321.82
InChI Key: GDQNAMHWPXAOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide (2CMP) is a small molecule that has been used in a variety of scientific research applications, including drug discovery, cell biology, and biochemistry. It has been found to possess a variety of biochemical and physiological effects, and its use in laboratory experiments has been found to have both advantages and limitations.

Scientific Research Applications

Antitumor and Antibacterial Agents

Pyrimidine derivatives, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS) and explored for their antitumor and antibacterial activities. These compounds demonstrate significant inhibitory activities against human TS, making them promising candidates for cancer treatment and bacterial infections (Gangjee et al., 1996).

Antimicrobial and Antitubercular Activities

A series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities. These compounds show potential as antibacterial and antituberculosis agents, providing a foundation for the development of new therapeutic drugs against infectious diseases (Chandrashekaraiah et al., 2014).

Crystal Structures and Molecular Interactions

Studies on the crystal structures of pyrimidine derivatives reveal insights into the molecular conformation, hydrogen bonding, and interactions that could influence their biological activity and solubility. Such understanding is crucial for designing compounds with improved pharmacological properties (Subasri et al., 2016).

Sulfamoylation and Chemical Synthesis

Research into efficient methods for sulfamoylation of hydroxyl groups has led to advancements in chemical synthesis techniques. These methods are relevant for producing compounds with potential pharmaceutical applications, including those related to pyrimidine derivatives (Okada et al., 2000).

Spectroscopic Investigation and Chemotherapeutic Potential

Spectroscopic studies of pyrimidine compounds provide valuable information on their molecular structure, vibrational assignments, and potential as chemotherapeutic agents. Such research aids in the understanding of how these compounds interact at the molecular level and their mechanism of action (Alzoman et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound “2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide” are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Given its structure, it may potentially interact with pyrimidine metabolism or other related pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism, depending on the compound’s targets and mode of action.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors . These can include pH, temperature, presence of other molecules, and cellular context.

properties

IUPAC Name

2-(5-chloro-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-10-13(16)15(21-9-12(20)19(2)3)18-14(17-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQNAMHWPXAOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)SCC(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide

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